Tris(triethylsilyl)silane, commonly referred to as (TES)3SiH, is a highly specialized organosilicon compound utilized primarily as a bulky hydrogen atom transfer (HAT) reagent and a 'super silyl' directing group in advanced chemical synthesis. Characterized by its exceptionally weak Si-H bond and extreme steric bulk, it generates a highly stable silyl radical upon hydrogen abstraction. In procurement contexts, it is prioritized over simpler silanes when researchers or process chemists require precise kinetic control in multi-metallic catalytic cycles, or extreme stereocontrol in complex molecule assembly [1]. As a liquid at room temperature, it integrates seamlessly into standard laboratory and industrial workflows, offering a non-toxic alternative to traditional heavy-metal radical reductants while providing critical steric properties that smaller silane analogs cannot match.
While Tris(trimethylsilyl)silane ((TMS)3SiH) is often the default choice for silyl radical chemistry, substituting it for Tris(triethylsilyl)silane frequently leads to process failures in highly sensitive reactions [1]. The ethyl groups in (TES)3SiH significantly increase the Tolman cone angle and overall steric shielding of the silicon center. In dual-catalytic photoredox systems, smaller silyl radicals react too rapidly, leading to premature quenching or unwanted protodehalogenation of substrates before the primary catalytic cycle can complete [2]. Furthermore, when used as a protecting or directing group, the smaller TMS-based super silyl group often fails to provide sufficient conformational locking, resulting in collapsed diastereoselectivity during critical carbon-carbon bond-forming steps [3]. Consequently, buyers must procure the exact (TES)3SiH derivative when kinetic matching and strict stereocontrol are the primary drivers of yield.
In the development of nickel/iridium dual-catalyzed cross-electrophile couplings of alpha-chloro carbonyls with aryl halides, the choice of silyl radical source is critical for matching the kinetics of the catalytic cycles. Research demonstrates that using (TES)3SiH yields 80% of the desired aryl ester product, whereas the less bulky (TMS)3SiH yields only 65% [1]. The increased steric bulk of the triethylsilyl groups slows the rate of radical formation, preventing the silyl radical from prematurely reacting and causing unwanted protodehalogenation of the alkyl chloride [1].
| Evidence Dimension | Reaction yield and side-product suppression |
| Target Compound Data | 80% yield with minimized protodehalogenation |
| Comparator Or Baseline | (TMS)3SiH (65% yield with higher protodehalogenation) |
| Quantified Difference | +15% absolute yield increase |
| Conditions | Nickel/photoredox dual catalysis (0.5 mmol scale, 1 mol% Ni catalyst) |
For process chemists scaling complex API intermediates, the +15% yield increase and suppression of side reactions directly translates to higher throughput and simplified downstream purification.
When utilized as a 'super silyl' protecting and directing group in cascade Mukaiyama aldol reactions, the steric footprint of the silyl group dictates the conformational stability of the transition state. Studies show that switching from a TMS-type super silyl group to the bulkier TES-type super silyl group ([tris(triethylsilyl)silyl]) increases the syn-diastereoselectivity of the aldol product to an exceptional 96:4 ratio[1]. The added ethyl bulk forces the substrate into a highly favored conformation, effectively blocking the competing stereochemical pathway[1].
| Evidence Dimension | Syn/Anti Diastereoselectivity |
| Target Compound Data | 96:4 syn selectivity |
| Comparator Or Baseline | TMS-type super silyl group (lower selectivity) |
| Quantified Difference | Near-complete stereocontrol achieved only with the TES variant |
| Conditions | Lithium enolate aldol reaction with pivalaldehyde in DMF at -78 °C |
Procuring the TES-variant is essential for polyketide and chiral drug synthesis, as achieving 96:4 selectivity eliminates the need for costly and yield-destroying chiral chromatography.
Historically, Tributyltin hydride (TBTH) was the benchmark reagent for radical reductions and hydrogen atom transfer. However, TBTH leaves highly toxic, difficult-to-remove organotin residues. Tris(triethylsilyl)silane serves as a direct, non-toxic replacement, offering comparable or superior hydrogen-donating capabilities due to its weak Si-H bond, without the heavy metal burden [1]. By substituting TBTH with (TES)3SiH, manufacturers bypass the strict regulatory limits for residual tin in pharmaceutical products .
| Evidence Dimension | Heavy metal residue and toxicity |
| Target Compound Data | 0 ppm tin residue (organosilicon-based) |
| Comparator Or Baseline | Tributyltin hydride (TBTH) (leaves toxic organotin residues) |
| Quantified Difference | Complete elimination of heavy metal contamination |
| Conditions | Standard radical reduction and HAT protocols in API synthesis |
Replacing tin reagents with this bulky silane eliminates the need for expensive palladium or tin scavenging resins during the final stages of pharmaceutical manufacturing.
Due to its ability to release silyl radicals at a controlled rate, (TES)3SiH is the correct choice for dual-catalytic (e.g., Ni/Ir) cross-electrophile couplings. It is specifically procured when working with alpha-chloro carbonyls or other sensitive substrates where over-reduction or protodehalogenation must be strictly avoided [1].
In the total synthesis of complex natural products and chiral APIs, (TES)3SiH is used to install the TES-super silyl directing group. This application is critical when standard TBS or TMS groups fail to provide the necessary steric bulk to force >95% diastereoselectivity in cascade aldol reactions [2].
For pharmaceutical process chemistry, (TES)3SiH is procured as a direct, drop-in replacement for Tributyltin hydride (TBTH). It is ideal for late-stage radical dehalogenations or Barton-McCombie deoxygenations where regulatory compliance strictly prohibits organotin residues [3].
Irritant